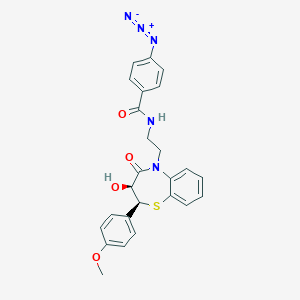

Azidodiltiazem

Description

Azidodiltiazem is a synthetic derivative of diltiazem, a benzothiazepine-class calcium channel blocker (CCB) widely used in managing hypertension and angina. Such modifications are common in medicinal chemistry to enhance bioavailability, metabolic stability, or target specificity .

Diltiazem itself acts by inhibiting L-type calcium channels in vascular smooth muscle and cardiac cells, reducing intracellular calcium influx and thereby lowering blood pressure and myocardial oxygen demand .

Properties

CAS No. |

124255-99-8 |

|---|---|

Molecular Formula |

C25H23N5O4S |

Molecular Weight |

489.5 g/mol |

IUPAC Name |

4-azido-N-[2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl]benzamide |

InChI |

InChI=1S/C25H23N5O4S/c1-34-19-12-8-16(9-13-19)23-22(31)25(33)30(20-4-2-3-5-21(20)35-23)15-14-27-24(32)17-6-10-18(11-7-17)28-29-26/h2-13,22-23,31H,14-15H2,1H3,(H,27,32)/t22-,23+/m1/s1 |

InChI Key |

OAQHBWVZGDGMAV-PKTZIBPZSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Other CAS No. |

124255-99-8 |

Synonyms |

5-(2-(4-azidobenzoyl)aminoethyl)-2,3,4,5-tetrahydro-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepine azidodiltiazem |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Azidodiltiazem belongs to a family of diltiazem derivatives and metabolites. Key comparators include:

- Diltiazem Hydrochloride : The parent drug, with well-established efficacy in hypertension and angina.

- Desmethyldiltiazem : A primary metabolite of diltiazem, formed via demethylation.

- Desacetyldiltiazem: Another metabolite resulting from deacetylation.

Table 1: Comparative Overview of Diltiazem and Related Compounds

Pharmacokinetic and Metabolic Differences

Evidence from Table 13 in highlights differential plasma recovery rates of diltiazem metabolites, critical for understanding their bioavailability:

- Diltiazem : High recovery in human plasma, consistent with its clinical efficacy.

- Desacetyldiltiazem : Intermediate recovery, indicating partial retention in circulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.